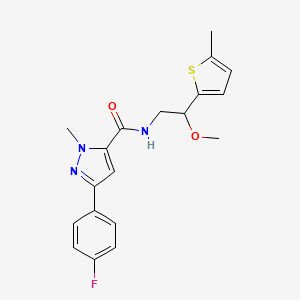![molecular formula C19H19N5O2 B2890178 N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1170378-64-9](/img/structure/B2890178.png)
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a sophisticated compound with a unique chemical structure, combining elements of both aromatic and non-aromatic rings. Its chemical composition allows it to partake in various reactions, making it valuable in scientific research across multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide involves multiple steps. One common method starts with the preparation of 4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one, which is then reacted with an allyl compound under specific conditions to form the final product. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production process is scaled up by optimizing each step for efficiency and cost-effectiveness. This might involve using automated reactors and precise monitoring systems to control reaction conditions. The industrial production also ensures compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide can participate in a variety of chemical reactions:
Oxidation: It can be oxidized to form N-allyl-2-(4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide derivatives.
Reduction: Reduction reactions can transform the oxo group into hydroxyl or amine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the allyl or phenyl groups.
Common Reagents and Conditions
Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution are often used. Reaction conditions vary but generally include solvents such as ethanol or dichloromethane, with controlled temperatures ranging from -10°C to 50°C.
Major Products Formed
The reactions can yield various derivatives, each with different properties and potential applications in research or industry. For instance, oxidation might produce a more reactive intermediate useful in further synthesis steps.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used to study reaction mechanisms and develop new synthetic pathways due to its versatility in undergoing different types of reactions.
Biology
Biologically, it is investigated for its potential effects on cellular processes, thanks to its unique structure that may interact with various biomolecules.
Medicine
In medicine, researchers explore its potential therapeutic applications, particularly in designing new drugs that could target specific enzymes or receptors.
Industry
Industrially, it may be used as an intermediate in the production of more complex molecules, contributing to the development of pharmaceuticals, agrochemicals, and advanced materials.
Mécanisme D'action
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its structure allows it to bind selectively, influencing pathways involved in cell signaling, metabolism, or other biochemical processes.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to similar compounds like N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-5(7H)-yl)acetamide, this compound has distinct structural features that may enhance its reactivity or binding affinity.
List of Similar Compounds
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-5(7H)-yl)acetamide
4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one
N-allyl-2-(4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide derivatives
Its specific structure gives it unique properties that make it valuable for research and industrial applications, setting it apart from its chemical cousins.
Propriétés
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-10-20-16(25)12-23-19(26)18-15(17(22-23)13-8-9-13)11-21-24(18)14-6-4-3-5-7-14/h2-7,11,13H,1,8-10,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMCNFFQWDCIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)


![2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2890115.png)


